Cas no 2941-58-4 (2-Bromo-6-methoxy-1,3-benzothiazole)

2-Bromo-6-methoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine at the 2-position and a methoxy group at the 6-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methoxy group contributes to electronic modulation of the aromatic system. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex molecules. The compound is typically handled under inert conditions to preserve its integrity.
2-Bromo-6-methoxy-1,3-benzothiazole structure
2941-58-4 structure
商品名:2-Bromo-6-methoxy-1,3-benzothiazole
CAS番号:2941-58-4
MF:C8H6BrNOS
メガワット:244.1083
MDL:MFCD08459026
CID:43613
PubChem ID:11218765

2-Bromo-6-methoxy-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 2-Bromo-6-methoxybenzothiazole
    • 2-bromo-6-methoxy-1,3-benzothiazole
    • 2-bromo-6-methoxybenzo[d]thiazole
    • Benzothiazole,2-bromo-6-methoxy-
    • 2-bromo-6-methyloxybenzothiazole
    • Benzothiazole,2-bromo-6-methoxy
    • 2-Bromo-6-(methyloxy)-1,3-benzothiazole
    • Benzothiazole, 2-bromo-6-methoxy-
    • 2-bromo-6-methoxy-benzothiazole
    • PubChem17252
    • KSC495G5J
    • BEN169
    • YNONWDJSSPJFBQ-UHFFFAOYSA-N
    • BCP19004
    • FCH1389177
    • LS40639
    • BC004213
    • EN001606
    • SY031010
    • OR3
    • 2-Bromo-6-Methoxy Benzothiazole
    • MFCD08459026
    • CS-M0621
    • AKOS015898861
    • 2941-58-4
    • FS-2188
    • DTXSID00459135
    • J-508474
    • FT-0649732
    • SCHEMBL299010
    • EN300-385147
    • A5486
    • AM20040114
    • DB-020696
    • 2-Bromo-6-methoxy-1,3-benzothiazole
    • MDL: MFCD08459026
    • インチ: 1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
    • InChIKey: YNONWDJSSPJFBQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC2C([H])=C([H])C(=C([H])C=2S1)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 242.93500
  • どういたいしつりょう: 242.93535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 50.4

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.667
  • ふってん: 335.399°C at 760 mmHg
  • フラッシュポイント: 156.644°C
  • 屈折率: 1.674
  • PSA: 50.36000
  • LogP: 3.06740

2-Bromo-6-methoxy-1,3-benzothiazole セキュリティ情報

2-Bromo-6-methoxy-1,3-benzothiazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Bromo-6-methoxy-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-385147-0.05g
2-bromo-6-methoxy-1,3-benzothiazole
2941-58-4 95%
0.05g
$19.0 2024-06-05
Enamine
EN300-385147-1.0g
2-bromo-6-methoxy-1,3-benzothiazole
2941-58-4 95%
1.0g
$25.0 2024-06-05
Chemenu
CM153007-5g
2-Bromo-6-methoxybenzothiazole
2941-58-4 95%+
5g
$*** 2023-03-31
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY031010-10g
2-Bromo-6-methoxybenzothiazole
2941-58-4 ≥95%
10g
¥244.00 2024-07-09
Ambeed
A207249-10g
2-Bromo-6-methoxybenzothiazole
2941-58-4 95%
10g
$55.0 2025-02-26
eNovation Chemicals LLC
D694647-25g
2-Bromo-6-methoxybenzothiazole
2941-58-4 95%
25g
$105 2024-07-20
eNovation Chemicals LLC
D403529-500g
2-Bromo-6-methoxybenzothiazole
2941-58-4 97%
500g
$3600 2024-06-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY031010-5g
2-Bromo-6-methoxybenzothiazole
2941-58-4 ≥95%
5g
¥137.00 2024-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B12055-10g
2-Bromo-6-methoxybenzothiazole
2941-58-4 95%
10g
¥539.0 2022-10-09
TRC
B696618-1g
2-Bromo-6-methoxy-1,3-benzothiazole
2941-58-4
1g
$ 80.00 2022-06-06

2-Bromo-6-methoxy-1,3-benzothiazole 合成方法

2-Bromo-6-methoxy-1,3-benzothiazole 関連文献

2-Bromo-6-methoxy-1,3-benzothiazoleに関する追加情報

2-Bromo-6-methoxy-1,3-benzothiazole: A Comprehensive Overview

The compound with CAS No. 2941-58-4, commonly referred to as 2-Bromo-6-methoxy-1,3-benzothiazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a benzothiazole ring system substituted with a bromine atom at the 2-position and a methoxy group at the 6-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various applications.

Recent studies have highlighted the potential of 2-Bromo-6-methoxy-1,3-benzothiazole in the development of advanced materials. Researchers have explored its role as a precursor for synthesizing functional polymers and organic semiconductors. For instance, the bromine substituent at the 2-position facilitates nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups into the benzothiazole framework. This versatility has led to its use in creating materials with tailored electronic properties, such as high electron mobility and thermal stability.

In the pharmaceutical industry, 2-Bromo-6-methoxy-1,3-benzothiazole has been investigated as a lead compound for drug discovery. The methoxy group at the 6-position contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes. This property makes it a promising candidate for designing drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases. Recent research has demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against cancer cell lines, suggesting its potential as an anti-cancer agent.

The synthesis of 2-Bromo-6-methoxy-1,3-benzothiazole involves a multi-step process that typically begins with the preparation of 1,3-benzothiazole derivatives. The introduction of substituents at specific positions on the benzothiazole ring requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For example, microwave-assisted synthesis has been employed to accelerate reaction times while minimizing side reactions.

From an environmental perspective, understanding the fate and behavior of 2-Bromo-6-methoxy-1,3-benzothiazole in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and its potential toxicity to aquatic organisms.

In conclusion, 2-Bromo-6-methoxy-1,3-benzothiazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing materials science and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
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